![molecular formula C18H21N3O B14512135 2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol CAS No. 63406-52-0](/img/structure/B14512135.png)
2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol can be achieved through several synthetic routes. One common method involves the chemoselective reduction of nitrile groups in the presence of amide and aryl halide functionalities. This reduction can be carried out using RANEY® Nickel catalyst with molecular hydrogen or under transfer hydrogenation conditions . Another approach involves the use of Grignard reagents for the synthesis of tertiary phosphines, which can then be further reacted to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The key steps include the reduction of nitrile groups and the use of Grignard reagents, which are scalable and can be performed at gram scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using catalytic HBr and DMSO, followed by imidazole condensation with aldehydes.
Reduction: Reduction of nitrile groups to amines using RANEY® Nickel catalyst.
Substitution: The compound can undergo substitution reactions with aryl halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Catalytic HBr and DMSO.
Reduction: RANEY® Nickel catalyst with molecular hydrogen or transfer hydrogenation conditions.
Substitution: Grignard reagents and aryl halides.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: The parent compound, known for its broad range of chemical and biological properties.
Histidine: An amino acid containing an imidazole ring, important in protein structure and function.
Metronidazole: An antimicrobial agent containing an imidazole ring, used to treat bacterial and protozoal infections.
Uniqueness
2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its diphenylmethyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and exert its effects .
Propriétés
Numéro CAS |
63406-52-0 |
|---|---|
Formule moléculaire |
C18H21N3O |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
2-[2-(benzhydrylamino)-4,5-dihydroimidazol-1-yl]ethanol |
InChI |
InChI=1S/C18H21N3O/c22-14-13-21-12-11-19-18(21)20-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,22H,11-14H2,(H,19,20) |
Clé InChI |
PQAXMOHFEINLHP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=N1)NC(C2=CC=CC=C2)C3=CC=CC=C3)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate](/img/structure/B14512053.png)
![Benzene, 1,1',1''-[(methylthio)methylidyne]tris-](/img/structure/B14512057.png)


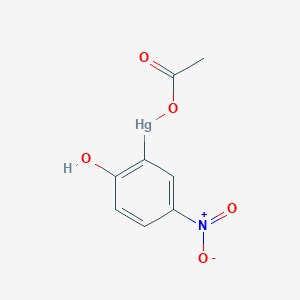
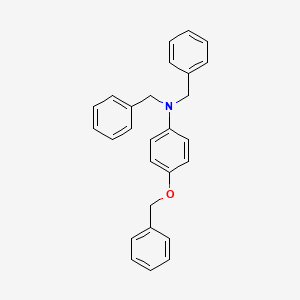
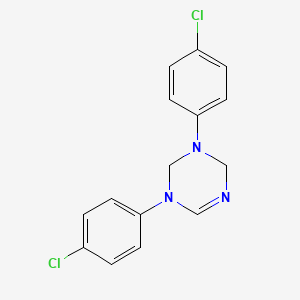


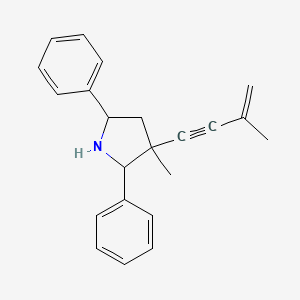
![4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B14512116.png)
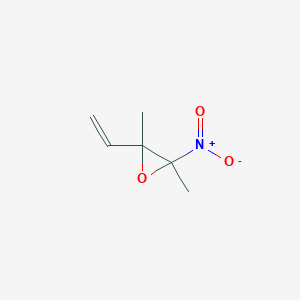
![6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane-4,8-dione](/img/structure/B14512138.png)

